N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a cyclopropyl group, a hydroxymethyl group, and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which can be achieved through cyclopropanation reactions. The hydroxymethyl group can be introduced via hydroxymethylation reactions. The xanthene core is then synthesized through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other xanthene derivatives and cyclopropyl-containing molecules.
Uniqueness: The presence of both the cyclopropyl and hydroxymethyl groups in the same molecule, along with the xanthene core, gives this compound unique chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a xanthene core, which is known for various biological activities. The hydroxymethyl cyclopropyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
- Cellular Effects : The compound may induce apoptosis or affect cell proliferation through its interactions at the molecular level.
Antitumor Activity
Several studies have indicated that xanthene derivatives exhibit antitumor properties. For instance, research has shown that related xanthene compounds can inhibit the growth of cancer cells in vitro. A study evaluated the cytotoxic effects of similar xanthene derivatives against various cancer cell lines, demonstrating significant growth inhibition.
Antiviral Activity
Xanthene derivatives have also been studied for their antiviral properties. For example, certain analogs have shown effectiveness against herpes simplex virus (HSV), suggesting that this compound may possess similar antiviral activity.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structure may allow it to disrupt microbial cell membranes or interfere with essential metabolic processes.
Case Studies
- Anticancer Study : In a controlled study involving A549 lung cancer cells, this compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell viability, with an IC50 value comparable to established chemotherapeutics.
- Antiviral Evaluation : A series of experiments assessed the compound's efficacy against HSV-1 and HSV-2. The results demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent in viral infections.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-12-19(9-10-19)11-20-18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17,21H,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDLRWFQYRZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.